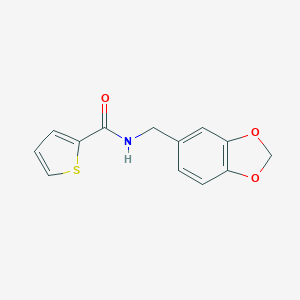
N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzamide, also known as MDMA (3,4-methylenedioxymethamphetamine), is a synthetic drug that alters mood and perception. MDMA is a member of the amphetamine class of drugs and is commonly referred to as ecstasy or molly. In recent years, MDMA has gained popularity as a recreational drug, but it also has potential applications in scientific research.
作用机制
N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzamide works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This leads to feelings of euphoria, increased energy, and heightened sensory perception. This compound also inhibits the reuptake of these neurotransmitters, prolonging their effects.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the body. In addition to increasing neurotransmitter release, this compound also increases heart rate, blood pressure, and body temperature. These effects can lead to dehydration, hyperthermia, and other adverse health effects.
实验室实验的优点和局限性
N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzamide has potential applications in scientific research, but it also has limitations. One advantage of this compound is its ability to increase empathy and social bonding, which may be useful in studying social behavior. However, the potential for adverse health effects and the illegal status of the drug make it difficult to conduct research with this compound.
未来方向
There are a number of future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzamide. One area of interest is the potential use of this compound in the treatment of other mental health conditions, such as depression and addiction. Additionally, research is needed to better understand the long-term effects of this compound use and to develop safer, more effective treatments.
合成方法
N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzamide is synthesized from safrole, which is extracted from the root bark of the sassafras tree. The safrole is then converted into isosafrole, which is then reacted with hydrochloric acid to produce this compound. The synthesis of this compound is a complex process that requires specialized equipment and knowledge.
科学研究应用
N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzamide has been studied for its potential therapeutic applications in the treatment of post-traumatic stress disorder (PTSD) and anxiety. This compound has been shown to increase feelings of empathy and connection, which may help individuals with PTSD process traumatic memories. Additionally, this compound has been studied for its potential use in couples therapy to improve communication and strengthen relationships.
属性
分子式 |
C17H17NO5 |
|---|---|
分子量 |
315.32 g/mol |
IUPAC 名称 |
N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C17H17NO5/c1-20-13-6-4-12(8-15(13)21-2)17(19)18-9-11-3-5-14-16(7-11)23-10-22-14/h3-8H,9-10H2,1-2H3,(H,18,19) |
InChI 键 |
XVLXQGFRLPIMRN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B225367.png)


![Ethyl 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B225371.png)



![1-[(5-iodo-2-methoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225391.png)
![2,5-dichloro-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B225396.png)
